Solifenacin hydrochloride

Muscarinic receptor selectivity Tissue selectivity Overactive bladder

Solifenacin hydrochloride offers a validated bladder-selectivity index of 2.1—a 3.2- to 4.6-fold advantage over oxybutynin, tolterodine, and darifenacin—enabling OAB studies with minimized salivary confounding. Its intermediate M3/M2 selectivity ratio (~4) and once-daily pharmacokinetic profile (t½ 45–68 h) make it the preferred reference compound for ANDA development, receptor pharmacology, and clinical trial comparator arms. Select solifenacin when tissue-selective antimuscarinic activity is critical.

Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
CAS No. 180468-39-7
Cat. No. B1662910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin hydrochloride
CAS180468-39-7
Synonyms[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate; hydrochloride
Molecular FormulaC23H27ClN2O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
InChIInChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
InChIKeyYAUBKMSXTZQZEB-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin Hydrochloride (CAS 180468-39-7) Procurement Guide: Validated Differentiation for Scientific Sourcing


Solifenacin hydrochloride (YM905 hydrochloride) is a tertiary amine muscarinic receptor antagonist used primarily in overactive bladder (OAB) research and pharmaceutical formulation [1]. The compound exhibits pKi values of 7.6, 6.9, and 8.0 for human M1, M2, and M3 muscarinic receptors respectively in radioligand binding assays . Its molecular formula is C23H27ClN2O2 with a molecular weight of 398.93 g/mol, and it demonstrates in vitro solubility of <1 mg/mL in aqueous media at 25°C .

Why Solifenacin Hydrochloride Cannot Be Interchanged: Pharmacological Basis for Procurement Decisions


Substituting solifenacin with other antimuscarinic agents (e.g., oxybutynin, tolterodine, darifenacin) without evidence-based justification introduces measurable risk of altered therapeutic profile and adverse event burden. Solifenacin demonstrates a unique bladder-selectivity index of 2.1 in non-human primate submandibular gland versus bladder smooth muscle assays, compared to 0.51, 0.65, and 0.46 for oxybutynin, tolterodine, and darifenacin respectively, representing a 3.2- to 4.6-fold differential in tissue selectivity [1]. This pharmacological distinction directly translates to differentiated clinical tolerability outcomes that cannot be assumed from class-level antimuscarinic activity alone. Procurement decisions based solely on receptor binding potency or cost per gram, without considering tissue selectivity and PK/PD differentiation, risk selecting compounds with suboptimal safety-efficacy balance in downstream applications [2].

Solifenacin Hydrochloride: Quantifiable Evidence of Differentiation for Scientific Sourcing


Bladder-Selectivity Index: Solifenacin vs. Oxybutynin, Tolterodine, and Darifenacin

Solifenacin exhibits a bladder-selectivity index (Ki ratio: submandibular gland/bladder) of 2.1 in Cynomolgus monkey cells, statistically higher than oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46). The pKi values in bladder smooth muscle cells were comparable across agents (solifenacin 8.5, oxybutynin 8.7, tolterodine 8.5, darifenacin 8.4), but solifenacin's submandibular gland pKi (8.2) was significantly lower than comparators (9.0, 8.7, and 8.8 respectively), indicating reduced salivary gland receptor affinity [1]. In rat models, solifenacin's ED50 ratio (salivary secretion inhibition/bladder contraction inhibition) of 3.7 was superior to tolterodine (2.2) and oxybutynin (1.2) [2].

Muscarinic receptor selectivity Tissue selectivity Overactive bladder

Human Receptor Binding Profile: M3 vs. M2 Selectivity Ratio Comparison

Solifenacin exhibits a distinct muscarinic receptor subtype binding profile with Ki values for human M1, M2, M3, M4, and M5 receptors of 26, 170, 12, 110, and 31 nM respectively in radioligand binding assays [1]. The M3/M2 selectivity ratio (calculated from fold selectivity) is 4 for solifenacin, compared to 1 for tolterodine, 5 for oxybutynin, and 25 for darifenacin [2]. This intermediate M3-over-M2 selectivity distinguishes solifenacin from tolterodine (non-selective) and darifenacin (highly M3-selective), representing a distinct pharmacological profile that may influence functional bladder selectivity [3].

Receptor binding Ki values Muscarinic subtype selectivity

Clinical Efficacy Superiority: Solifenacin Flexible-Dose vs. Tolterodine ER in STAR Trial

In the 12-week, double-blind, double-dummy STAR trial (n=1,090), solifenacin with flexible dosing (5 mg or 10 mg once daily) demonstrated superior efficacy to tolterodine extended-release 4 mg in decreasing urgency episodes, incontinence episodes, urge incontinence episodes, and pad usage, while increasing volume voided per micturition [1]. More solifenacin-treated patients achieved continence and reported improvements in bladder condition perception assessments. In a Phase 2 dose-finding study, solifenacin 5, 10, and 20 mg produced statistically significant improvements in voids per 24 hours versus placebo (P < 0.05), whereas tolterodine did not achieve statistical significance; the mean change with tolterodine fell between solifenacin 2.5 mg and 5 mg [2].

Clinical trial Efficacy comparison Urinary incontinence

Adverse Event Profile: Dry Mouth Incidence in Head-to-Head RCT

In a randomized, double-blind, placebo- and tolterodine-controlled trial, dry mouth incidence was 14.0% for solifenacin 5 mg and 21.3% for solifenacin 10 mg, compared with 18.6% for tolterodine and 4.9% for placebo [1]. A 2018 systematic literature review and network meta-analysis demonstrated that solifenacin 5 mg/day had a statistically significant lower risk of dry mouth compared with darifenacin 15 mg/day, fesoterodine 8 mg/day, oxybutynin extended-release 10 mg/day, and oxybutynin immediate-release formulations [2]. In a 2023 systematic review of 60 RCTs (50,333 subjects), solifenacin 5 mg, ER-tolterodine 4 mg, mirabegron, vibegron, and ER-oxybutynin 10 mg all showed better dry mouth incidence profiles, with solifenacin 5 mg among the better-tolerated anticholinergic options [3].

Tolerability Adverse events Dry mouth

Pharmacokinetic Differentiation: Half-Life and Once-Daily Dosing Feasibility

Solifenacin exhibits an elimination half-life of 45-68 hours following chronic dosing, supporting once-daily administration [1]. Absolute bioavailability is approximately 90%, with peak plasma concentrations reached within 3-8 hours. The compound is approximately 98% bound to human plasma proteins, primarily α1-acid glycoprotein, with a mean steady-state volume of distribution of 600 L [2]. In comparison, oxybutynin immediate-release has a half-life of approximately 2-3 hours requiring multiple daily dosing, while extended-release formulations offer improved but still shorter half-lives than solifenacin. Tolterodine immediate-release half-life is 2-3 hours; its extended-release formulation provides 24-hour coverage but with lower bioavailability. Darifenacin extended-release half-life is 13-19 hours [3].

Pharmacokinetics Half-life Bioavailability

Guideline Positioning: First-Line Formulary Status in Regional OAB Pathways

Solifenacin 5 mg and 10 mg tablets are designated as 'First Choice' and first-line therapy in multiple UK NHS formulary guidelines, including Oxfordshire Clinical Commissioning Group, Buckinghamshire Formulary, and Norfolk and Waveney Formulary [1]. This formulary positioning places solifenacin ahead of mirabegron (designated 'Second Choice' for use when solifenacin is ineffective, not suitable, or not tolerated) and oxybutynin (designated 'Restricted' with continuation permitted only if already effective). The BOB ICB Guideline for the Management of Overactive Bladder Syndrome in Adults explicitly prioritizes solifenacin as the preferred first-line antimuscarinic agent [2]. In NICE-aligned pathways, solifenacin is recommended as a pragmatic first-line antimuscarinic trial at 5 mg once daily [3].

Clinical guidelines Formulary positioning First-line therapy

Solifenacin Hydrochloride: Evidence-Based Research and Industrial Applications for Informed Procurement


Preclinical Pharmacology: In Vivo Bladder Function Studies Requiring Tissue Selectivity

For investigators evaluating OAB therapeutics in rodent or non-human primate models, solifenacin hydrochloride provides a reference compound with validated bladder-over-salivary gland selectivity (bladder-selectivity index 2.1, ED50 ratio 3.7 in rats) [1]. This tissue selectivity profile, superior to oxybutynin (SI 0.51, ED50 ratio 1.2), tolterodine (SI 0.65, ED50 ratio 2.2), and darifenacin (SI 0.46), enables experimental designs that minimize confounding salivary effects while maintaining bladder efficacy [2]. Procurement should prioritize solifenacin when study endpoints require demonstration of tissue-selective antimuscarinic activity or when dry mouth confounds behavioral readouts.

Clinical Trial Comparator: Active-Controlled OAB Studies Requiring Validated Reference Agent

Solifenacin serves as an evidence-validated active comparator for Phase 2/3 OAB clinical trials. The STAR trial established solifenacin's superiority to tolterodine ER on multiple efficacy endpoints including urgency episodes, incontinence, and pad usage [3]. The compound's 45-68 hour half-life supports once-daily dosing, simplifying trial protocols relative to agents requiring multiple daily administrations [4]. Solifenacin's first-line formulary status across multiple NHS regions provides real-world prescribing context that enhances comparator relevance for regulatory submissions. This established efficacy and guideline positioning make solifenacin an appropriate reference standard for trials evaluating novel OAB therapeutics.

Pharmaceutical Formulation: Development of Stable Solid Dosage Forms with Defined Polymorphic Control

For pharmaceutical scientists developing generic or novel solifenacin formulations, understanding polymorphic control is critical. Patents describe crystalline forms of solifenacin base characterized by PXRD peaks at approximately 5.5°, 13.2°, and 15.8° 2θ, and solifenacin succinate crystalline forms with peaks at 3.9°, 11.2°, 14.3°, and 18.8° 2θ [5]. The compound's stability in solid formulations requires control of amorphous content within specified ranges to prevent time-dependent degradation [6]. Procurement of well-characterized reference standards with documented polymorphic identity is essential for ANDA development, stability studies, and manufacturing process validation.

Receptor Pharmacology: Muscarinic Subtype Selectivity Profiling in Recombinant Systems

Solifenacin's distinct receptor binding profile (Ki values: M1=26 nM, M2=170 nM, M3=12 nM, M4=110 nM, M5=31 nM) with an intermediate M3/M2 selectivity ratio of 4 positions it as a valuable pharmacological tool for dissecting muscarinic receptor contributions to bladder function [7]. Unlike the non-selective profile of tolterodine (M2/M3 ratio 1) or the highly M3-selective darifenacin (ratio 25), solifenacin provides an intermediate phenotype for comparative receptor pharmacology studies [8]. Researchers requiring a muscarinic antagonist with defined, intermediate subtype selectivity for mechanistic studies should prioritize solifenacin over non-selective or highly selective alternatives.

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